trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
CAS No.: 1637781-22-6
Cat. No.: VC11733666
Molecular Formula: C13H16BrNO2
Molecular Weight: 298.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1637781-22-6 |
|---|---|
| Molecular Formula | C13H16BrNO2 |
| Molecular Weight | 298.18 g/mol |
| IUPAC Name | tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 |
| Standard InChI Key | GEQXUJINCDLMHK-MNOVXSKESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br |
| SMILES | CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Introduction
trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is a complex organic compound featuring a three-membered aziridine ring, a bromophenyl group, and a tert-butyl ester moiety. Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of approximately 298.18 g/mol . This compound is of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities.
Synthesis Methods
The synthesis of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves multi-step processes. Common conditions include the use of strong bases like sodium hydride or potassium tert-butoxide in inert atmospheres to minimize side reactions. The specific synthesis pathway may vary depending on the starting materials and desired stereochemistry.
Comparison with Similar Compounds
Similar compounds, such as Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, share similar structural features but differ in the position of the bromine atom on the phenyl ring. These differences can affect their reactivity and biological activity, highlighting the importance of stereochemistry in aziridine compounds.
| Compound | Bromine Position | Stereochemistry |
|---|---|---|
| trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate | 3-position | trans |
| Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate | 4-position | (2R,3R) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume